molecular formula C5H7NO B118069 (1H-Pyrrol-2-yl)methanol CAS No. 27472-36-2

(1H-Pyrrol-2-yl)methanol

Cat. No.: B118069
CAS No.: 27472-36-2
M. Wt: 97.12 g/mol
InChI Key: KORIJXKQGMTQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to an aldehyde or carboxylic acid.

    Reduction: Reduces the alcohol group to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Scientific Research Applications

(1H-Pyrrol-2-yl)methanol has numerous applications in scientific research:

Comparison with Similar Compounds

  • Pyrrole-2-carboxaldehyde
  • Pyrrole-2-carboxylic acid
  • 2-Methylpyrrole

Comparison: (1H-Pyrrol-2-yl)methanol is unique due to its hydroxymethyl group, which allows for a variety of chemical modifications and reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

IUPAC Name

1H-pyrrol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIJXKQGMTQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of (1H-pyrrol-2-yl)methanol in the synthesis of complex heterocycles?

A1: this compound serves as a valuable starting material for synthesizing pyrrole-annulated indoles. [] This is particularly relevant because these complex heterocycles are often found in natural products and pharmaceuticals, highlighting the potential of this synthetic approach in medicinal chemistry.

Q2: Can you elaborate on the reaction conditions and catalytic systems employed in the synthesis of pyrrole-annulated indoles using this compound?

A2: A research study successfully synthesized pyrrole-annulated indoles using a reaction between this compound and 2-(phenylethynyl)-1H-indoles. [] This reaction was facilitated by a binary catalyst system consisting of Ph3PAuOTf and a Brønsted acid. The combination of a gold catalyst and a Brønsted acid proved essential for the efficiency and selectivity of the reaction.

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